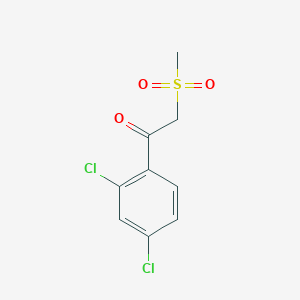
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (DCMSE) is an organic compound used in a variety of scientific applications. It is a colorless, flammable liquid with a pungent odor, and is used for its reactivity with a variety of organic compounds. DCMSE is a versatile reagent with a wide range of applications in both organic synthesis and scientific research. It is an important intermediate in the production of pharmaceuticals and other chemicals, and is also used in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Occupational Health and Environmental Toxicology
Research has shown that chlorinated aliphatic solvents, which share structural similarities with "1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone," are associated with various adverse health effects due to occupational exposure. These include central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Studies emphasize the need for prospective biomarker studies to understand the impact of solvent exposure on health better (Ruder, 2006).
Endocrine Disruption and Mitochondrial Effects
DDT and its metabolites, structurally related chlorinated compounds, act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems. Research highlights the significance of these compounds' interaction with nuclear receptors and their impact on mitochondrial function, proposing a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Environmental Remediation
The enzymatic approach has been explored for the remediation of various organic pollutants, including chlorinated compounds, in industrial wastewater. Enzymes, in the presence of redox mediators, have shown potential in enhancing the degradation efficiency of recalcitrant compounds, suggesting a promising avenue for the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Biodegradation of Persistent Herbicides
Herbicides based on 2,4-D, a chlorinated compound, have been extensively used in agriculture, leading to environmental concerns due to their persistence and potential for bioaccumulation. Research on microbial biodegradation has highlighted the role of microorganisms in degrading such compounds, underlining the importance of understanding microbial interactions with persistent pollutants for environmental management (Magnoli et al., 2020).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKDUWSSTTXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

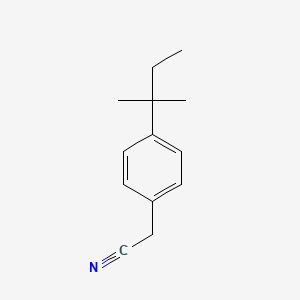
![1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836532.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate](/img/structure/B2836536.png)
![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)
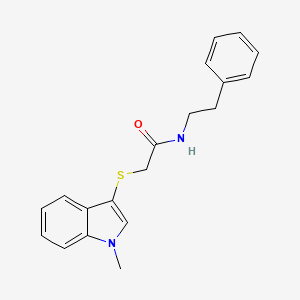
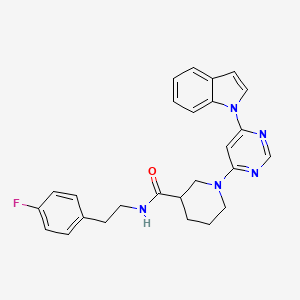
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)


![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

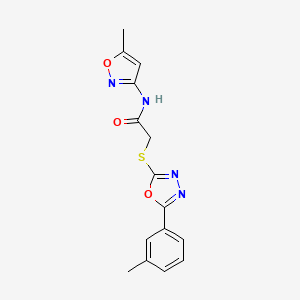
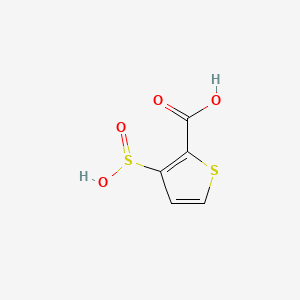
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)